molecular formula C29H34O4 B158796 Estradiol-3-benzoate-17-butyrate CAS No. 63042-18-2

Estradiol-3-benzoate-17-butyrate

Cat. No. B158796
CAS RN: 63042-18-2
M. Wt: 446.6 g/mol
InChI Key: MKYFGNOOEKZNPW-ZRJUGLEFSA-N
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Description

Estradiol-3-benzoate-17-butyrate (EBB) is an estradiol ester and a prodrug of estradiol . It has a molecular formula of C29H34O4 . It is an estrogen, or an agonist of the estrogen receptors . The molecular weight of EBB is about 64% higher than estradiol due to the presence of its C3 benzoate and C17β butyrate esters .


Molecular Structure Analysis

The molecular structure of EBB contains a total of 71 bonds. There are 37 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aromatic ester .


Physical And Chemical Properties Analysis

EBB has a density of 1.2±0.1 g/cm3, a boiling point of 558.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 127.7±0.4 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Biological Effects in Animal Models

  • Effects on New World Monkeys : Continuous administration of estrogens including Estradiol-3-benzoate-17-butyrate showed significant biological effects such as glandular hyperplasia of the uterine mucosa in New World monkeys (Iglesias & Lipschutz, 1947).
  • Modulation of Estrogenic Activity : Estradiol esters including Estradiol-3-benzoate-17-butyrate have been studied for their uterotropic and gonadotropin release inhibition properties in rats, contributing to the understanding of estrogen receptor interactions and hormone therapies (Segaloff & Gabbard, 1984).
  • Evaluation in Cattle : Estradiol-3-benzoate-17-butyrate's use in cattle to induce anabolic effects or reproductive improvements has been studied, highlighting the need for monitoring hormone levels in livestock (Regal et al., 2011).

Neurological and Cognitive Studies

  • Influence on Synaptic Transmission : Research involving estrogen receptor agonists, including Estradiol-3-benzoate, shows their role in rapidly modulating hippocampal synaptic transmission in mice, indicating their potential therapeutic use in neurological conditions (Kumar et al., 2015).
  • Memory Enhancement in Rats : Studies have shown that estradiol and SERMs including estradiol benzoate can improve cognitive performance and alter prefrontal cortex morphology in rats, providing insights into hormonal treatments for cognitive decline (Velázquez-Zamora et al., 2012).

Metabolic and Hormonal Effects

  • Impact on Tissue Glycogen Metabolism : Estradiol-3-benzoate has been shown to affect tissue glycogen metabolism and lipid availability in exercised male rats, offering a perspective on the hormonal regulation of energy metabolism (Kendrick & Ellis, 1991).
  • Influence on Brain Glucose Uptake : Research indicates that estradiol benzoate significantly increases glucose uptake in the brain, suggesting a critical role of estrogen in cerebral glucose homeostasis (Bishop & Simpkins, 1995).

Miscellaneous Studies

  • Investigation of Estrogenic Properties : Estradiol-3-benzoate and its derivatives have been studied for their estrogenic properties, contributing to the understanding of endocrine effects in various biological systems (Routledge et al., 1998).

Safety And Hazards

EBB is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYFGNOOEKZNPW-ZRJUGLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978979
Record name (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol-3-benzoate-17-butyrate

CAS RN

63042-18-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-benzoate 17-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63042-18-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol-3-benzoate-17-n-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRA-1,3,5(10)-TRIENE-3,17-DIOL (17.BETA.)-, 3-BENZOATE 17-BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IGI4UMH
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Segaloff - Endocrinology, 1943 - academic.oup.com
… a-Estradiol-3benzoate-17-butyrate was the only ester which we have studied that was less effective than a-estradiol when injected subcutaneously. Intrasplenically when the spleen …
Number of citations: 30 academic.oup.com
S Wong, T Law, YL Wong - Accreditation and quality assurance, 2011 - Springer
Purity assessment for high-purity organic substances is regarded as one of the core competences of national metrology institutes. For this reason, Consultative Committee for Amount of …
Number of citations: 3 link.springer.com
HO HATERIUS - Endocrinology, 1940 - academic.oup.com
… The present paper deals mainly with a group of thirty-two cfcf which were injected with estradiol and estradiol 3'benzoate 17-butyrate, but failed to show any marked effects after 4 ^ …
Number of citations: 2 academic.oup.com

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